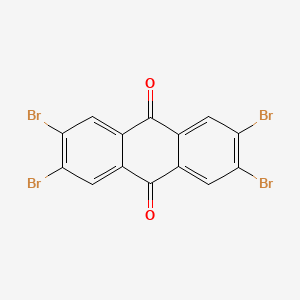
2,3,6,7-Tetrabromoanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetrabromoanthracene-9,10-dione is a polycyclic aromatic compound that belongs to the anthracene family. This compound is characterized by the presence of four bromine atoms at the 2, 3, 6, and 7 positions and two ketone groups at the 9 and 10 positions.
Vorbereitungsmethoden
The synthesis of 2,3,6,7-Tetrabromoanthracene-9,10-dione typically involves a multi-step process. One of the common synthetic routes starts from benzene, which undergoes iodination to form tetraiodobenzene. This intermediate then undergoes a Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene, followed by a substitution reaction to replace the trimethylsilyl groups with bromine atoms . The final step involves a double Bergman cyclization to form the desired tetrabromoanthracene compound .
Analyse Chemischer Reaktionen
2,3,6,7-Tetrabromoanthracene-9,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The ketone groups at the 9 and 10 positions can participate in redox reactions.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and bromine or iodine for halogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetrabromoanthracene-9,10-dione has several scientific research applications:
Materials Science: It is used in the development of fluorescent probes and photochromic systems due to its unique optical properties.
Organic Electronics: The compound is explored for use in electroluminescent devices and organic light-emitting diodes (OLEDs).
Chemical Synthesis: It serves as a precursor for the synthesis of other polycyclic aromatic hydrocarbons and functionalized anthracenes.
Wirkmechanismus
The mechanism by which 2,3,6,7-Tetrabromoanthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and ketone groups influences the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as fluorescence probing or electroluminescence .
Vergleich Mit ähnlichen Verbindungen
2,3,6,7-Tetrabromoanthracene-9,10-dione can be compared with other brominated anthracenes and anthraquinones. Similar compounds include:
2,3,6,7-Tetramethylanthracene: Known for its use in materials science and organic electronics.
2,3-Dibromoanthracene: Synthesized using Diels-Alder reactions and Bergman cyclizations.
2,6,9,10-Tetracyanoanthracene: Used as a sensitizer for organic photoconductors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and ketone groups, which confer distinct reactivity and applications.
Eigenschaften
Molekularformel |
C14H4Br4O2 |
|---|---|
Molekulargewicht |
523.8 g/mol |
IUPAC-Name |
2,3,6,7-tetrabromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Br4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H |
InChI-Schlüssel |
QLYSPZGOZXTKMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Br)C(=O)C3=CC(=C(C=C3C2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















